molecular formula C22H16ClN3O3S B11547330 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

Cat. No.: B11547330
M. Wt: 437.9 g/mol
InChI Key: RQYFPRUDFYKMSD-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as piperidine in an ethanol solvent . Other methods include the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., Dess-Martin periodinane), reducing agents (e.g., sodium borohydride), and halogenating agents. Reaction conditions typically involve ambient temperatures and solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s structural features allow it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C22H16ClN3O3S/c1-12-16(21(27)20(26(28)29)13(2)19(12)23)11-24-15-9-7-14(8-10-15)22-25-17-5-3-4-6-18(17)30-22/h3-11,27H,1-2H3

InChI Key

RQYFPRUDFYKMSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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